molecular formula C7H5BrClN3O2S B12107718 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride CAS No. 1423030-98-1

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride

Cat. No.: B12107718
CAS No.: 1423030-98-1
M. Wt: 310.56 g/mol
InChI Key: HZPQWVLVWUMKGN-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride (CAS 1423030-98-1) is a versatile and high-value heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in the development of bioactive molecules due to its rigid, planar structure that mimics purines . The molecular framework is synthetically versatile, allowing for extensive structural modifications to optimize drug-like properties . The specific pattern of substituents on this core makes it a highly valuable intermediate. The reactive sulfonyl chloride group enables the facile formation of sulfonamides and sulfonate esters, which is critical for creating diverse compound libraries or for linking the core to other pharmacophores. Simultaneously, the bromine atom at the 3-position serves as an excellent handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . This dual functionality allows researchers to efficiently explore structure-activity relationships (SAR). Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant anticancer potential and enzymatic inhibitory activity , making them a focus in the development of new therapeutic agents . This scaffold is a component in advanced research programs, including the development of potent and selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitors for the treatment of inflammatory respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1423030-98-1

Molecular Formula

C7H5BrClN3O2S

Molecular Weight

310.56 g/mol

IUPAC Name

3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride

InChI

InChI=1S/C7H5BrClN3O2S/c1-4-6(8)7-10-2-5(15(9,13)14)3-12(7)11-4/h2-3H,1H3

InChI Key

HZPQWVLVWUMKGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=NC2=C1Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amide derivative .

Scientific Research Applications

Synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride

The synthesis of this compound typically involves the reaction of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine with sulfonyl chlorides under specific conditions. The following general synthetic route can be utilized:

  • Reagents :
    • 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
    • Sulfonyl chlorides (e.g., chlorosulfonic acid)
  • Conditions : The reaction is usually conducted in an inert atmosphere with appropriate solvents like dichloromethane or DMF at controlled temperatures.

This method allows for the introduction of the sulfonyl chloride functional group, which is crucial for enhancing the biological activity of the compound.

Anticancer Properties

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The compound's structure allows it to interact with various biological targets involved in cancer progression:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes or signaling pathways critical for tumor growth. For instance, they may inhibit kinases involved in cell proliferation and survival.
  • Case Studies :
    • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed potent activity against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma) cells. Notably, certain derivatives exhibited IC50 values comparable to established anticancer drugs like Dasatinib .

Antimicrobial Activity

In addition to their anticancer properties, compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have shown promising antimicrobial activity:

  • Broad-Spectrum Efficacy : Research indicates that these compounds can effectively combat both Gram-positive and Gram-negative bacteria. For example, synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride:

Substituent Biological Activity Remarks
Bromine at position 3Enhanced anticancer activityIncreases lipophilicity
Methyl group at position 2Improved selectivityAlters binding affinity
Sulfonyl chlorideIncreased reactivityFacilitates further derivatization

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride can be contextualized by comparing it to related pyrazolo[1,5-a]pyrimidine derivatives and other heterocyclic systems. Below is a detailed analysis:

Substituent Effects and Reactivity

  • 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1) :
    This analog lacks the sulfonyl chloride group but features bromine and chlorine substituents at positions 3, 5, and 5. The dichloro substitution enhances electrophilicity at the pyrimidine ring but reduces versatility compared to the sulfonyl chloride group, which acts as a superior leaving group for further functionalization .

  • 3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 338953-44-9) :
    The trifluoromethyl and pyridinyl substituents in this compound increase lipophilicity and metabolic stability, making it suitable for drug discovery. However, the absence of a sulfonyl chloride limits its utility in coupling reactions .

  • Triazolo[1,5-a]quinazolin-5-thiones (e.g., compounds 8a-d) :
    These derivatives feature a triazoloquinazoline core with thione groups. Their IR spectra show C=S absorption at ~1,250 cm⁻¹, distinct from the S=O stretches (~1,370 and ~1,180 cm⁻¹) in the sulfonyl chloride group of the target compound .

Spectroscopic Properties

Compound Type Key IR Absorptions (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound S=O: 1,370 (asym), 1,180 (sym) Br: ~3.5 (¹H, methyl); SO₂Cl: ~120 (¹³C)
Triazoloquinazolin-5-thiones C=S: 1,249–1,268 C=S: 184.91–186.62 (¹³C)
4,7-Dihydropyrazolo[1,5-a]pyrimidines C≡N: ~2,200 Exocyclic NH₂: ~6.5 (¹H)

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Substituents Key Properties Applications
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride 1423030-98-1 C₇H₅BrClN₂O₂S Br, CH₃, SO₂Cl Reactive sulfonyl chloride group Drug intermediates, sulfonamide synthesis
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine 114040-06-1 C₆H₃BrCl₂N₂ Br, Cl (positions 3,5,7) Electrophilic halogenation sites Agrochemical building blocks
3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine 338953-44-9 C₁₈H₉BrClF₃N₄ Br, CF₃, Cl, Ph High lipophilicity, metabolic stability Pesticide lead optimization
2-Alkoxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-thiones N/A Varies Alkoxy, C=S Thione reactivity Anticancer research

Biological Activity

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is C7_7H5_5BrClN3_3O2_2S, with a molecular weight of approximately 310.56 g/mol. The sulfonyl chloride functional group enhances its reactivity, making it a valuable electrophile in various chemical reactions, particularly in nucleophilic substitution processes .

Biological Activity Overview

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant biological activities, including:

  • Anticancer Activity : Derivatives of this compound have shown selective inhibition of protein targets involved in cancer cell proliferation.
  • Enzyme Inhibition : The compound's structure allows it to act as an enzyme inhibitor, which is crucial for developing therapeutic agents against various diseases.
  • Antimicrobial Properties : Studies suggest that similar pyrazolo compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The mechanism by which 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride exerts its biological effects is primarily through its interaction with specific protein targets. These interactions can lead to:

  • Inhibition of Cell Proliferation : By binding to proteins involved in cell cycle regulation, the compound can induce cell cycle arrest or apoptosis in cancer cells.
  • Modulation of Enzymatic Activity : The sulfonyl chloride group facilitates the formation of covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique properties of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride:

Compound NameStructural FeaturesBiological Activity
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidineSimilar core structureAnticancer and antimicrobial
Pyrazolo[1,5-a]pyrimidine derivativesVariations at different positionsEnzyme inhibition
4-Amino-pyrazolo[1,5-a]pyrimidinesAmino group substitutionAntiproliferative effects
3-Methyl-pyrazolo[1,5-a]pyrimidineMethyl substitution at different positionsPsychopharmacological properties

The distinct combination of bromination and sulfonyl chloride functionality in this compound enhances its reactivity and biological profile compared to others in this class .

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazolo[1,5-a]pyrimidines. For instance:

  • Anticancer Studies : A recent study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity was attributed to their ability to inhibit key signaling pathways involved in tumor growth .
  • Enzymatic Inhibition : Research has shown that certain derivatives can selectively inhibit enzymes like kinases that are crucial for cancer cell proliferation. This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy .
  • Antimicrobial Activity : Another study reported that related compounds displayed potent antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antimicrobial agents in treating resistant infections .

Q & A

Q. What are the foundational synthetic routes for 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride?

The synthesis typically begins with constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of 5-aminopyrazole derivatives with β-dicarbonyl compounds under basic conditions (e.g., KOH or NaH). Subsequent bromination at the 3-position is achieved using brominating agents like NBS (N-bromosuccinimide). Finally, sulfonylation at the 6-position employs sulfonyl chloride reagents in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl .

Q. How is the purity of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride validated after synthesis?

Standard purification methods include recrystallization (using solvents like ethanol or acetonitrile) and column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy, where characteristic peaks for the sulfonyl chloride (-SO₂Cl) and bromine substituents are observed at δ ~3.9 ppm (methyl) and δ ~160–170 ppm (sulfonyl carbon), respectively .

Advanced Research Questions

Q. What strategies enable site-selective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold in derivatives like 3-bromo-2-methyl-6-sulfonyl chloride?

Site selectivity is achieved through:

  • Protection/deprotection : Temporarily blocking reactive sites (e.g., sulfonyl chloride) using tert-butyl groups to direct bromination or alkylation.
  • Cross-coupling reactions : Suzuki-Miyaura coupling at the 5- or 7-positions of the pyrimidine ring using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl/heteroaryl boronic acids .
  • Electrophilic substitution : Leveraging the electron-rich pyrazole ring for regioselective nitration or halogenation .

Q. How can structural contradictions in reported synthetic yields for this compound be resolved?

Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Systematic optimization via Design of Experiments (DoE) is recommended, using parameters like:

  • Temperature gradients (e.g., 0°C to reflux).
  • Solvent screening (polar aprotic vs. non-polar).
  • Catalyst-to-substrate ratios. Data should be analyzed using ANOVA to identify statistically significant factors. Confirmation via ¹H NMR reaction monitoring can validate intermediate formation rates .

Q. What advanced spectroscopic methods are critical for characterizing reactive intermediates in its synthesis?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrClN₃O₂S: calc. 345.8992).
  • ²D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazolo-pyrimidine core.
  • X-ray crystallography : Provides unambiguous confirmation of sulfonyl chloride geometry and bromine placement .

Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Simulations (AutoDock Vina, Schrödinger Suite) predict binding modes to kinase domains or ATP-binding pockets.
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD values) in real-time.
  • Enzymatic assays : Measures inhibition of target enzymes (e.g., kinase activity via ADP-Glo™ assays).
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization .

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